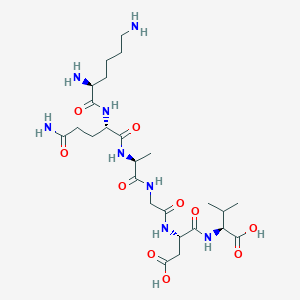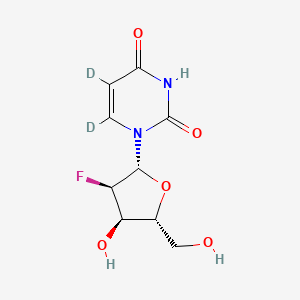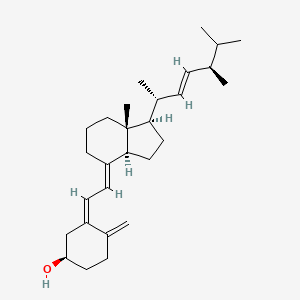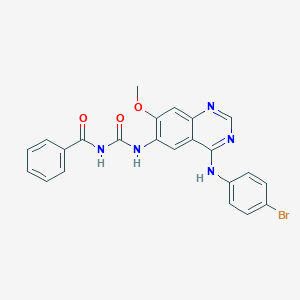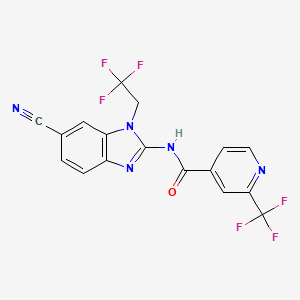
Antitrypanosomal agent 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 10 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and Latin America, where it causes significant morbidity and mortality. The compound is part of a broader effort to develop new chemotherapeutic agents due to the toxic side effects and emerging drug resistance associated with current treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 10 involves the preparation of amide derivatives of 3-aminoquinoline, bearing substituted benzenesulphonamide. The reaction typically starts with the dissolution of amino acids in water, followed by the addition of sodium carbonate to achieve complete dissolution. The mixture is then subjected to continuous stirring under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Antitrypanosomal agent 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on protozoan parasites, particularly Trypanosoma species, to understand their biology and develop new treatments.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Wirkmechanismus
The mechanism of action of Antitrypanosomal agent 10 involves targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis but associated with severe toxicity.
Eflornithine: A specific inhibitor of ornithine decarboxylase, used in combination with other drugs for treating trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat various protozoal infections, including trypanosomiasis
Uniqueness
Antitrypanosomal agent 10 stands out due to its lower toxicity and higher selectivity compared to existing treatments. Its ability to target multiple pathways simultaneously reduces the likelihood of resistance development, making it a promising candidate for future therapeutic applications .
Eigenschaften
Molekularformel |
C17H9F6N5O |
|---|---|
Molekulargewicht |
413.28 g/mol |
IUPAC-Name |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H9F6N5O/c18-16(19,20)8-28-12-5-9(7-24)1-2-11(12)26-15(28)27-14(29)10-3-4-25-13(6-10)17(21,22)23/h1-6H,8H2,(H,26,27,29) |
InChI-Schlüssel |
UZBAOIQBDVGGCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)N(C(=N2)NC(=O)C3=CC(=NC=C3)C(F)(F)F)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


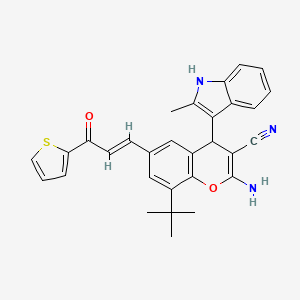
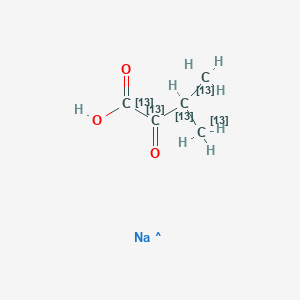
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
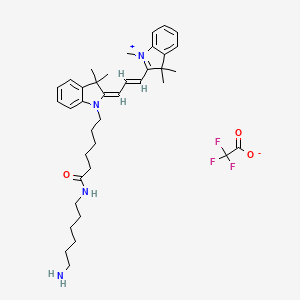
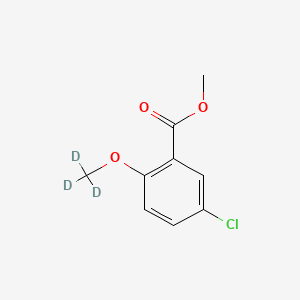
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
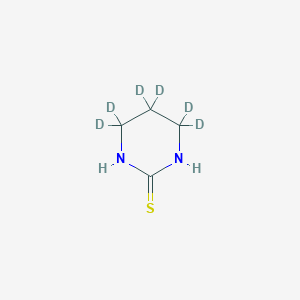
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
